molecular formula C13H14N2O4 B15059508 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B15059508
M. Wt: 262.26 g/mol
InChI Key: FLRGEHVVFICXAN-UHFFFAOYSA-N
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Description

2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a phthalazinone core, an acetic acid moiety, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves multiple steps:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Methoxyethyl Side Chain: This step involves the alkylation of the phthalazinone core with 2-methoxyethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride or carbodiimides can be used to activate the acetic acid group for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrophthalazinone derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyethyl side chain and acetic acid moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Similar structure but with a hydroxyethyl side chain instead of methoxyethyl.

    2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-(3-(2-Methoxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxyethyl side chain provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxophthalazin-1-yl]acetic acid

InChI

InChI=1S/C13H14N2O4/c1-19-7-6-15-13(18)10-5-3-2-4-9(10)11(14-15)8-12(16)17/h2-5H,6-8H2,1H3,(H,16,17)

InChI Key

FLRGEHVVFICXAN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O

Origin of Product

United States

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